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molecular formula C21H10Cl6O4 B106585 Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate CAS No. 15781-73-4

Bis(2,4,6-trichlorophenyl) 2-phenylpropanedioate

Cat. No. B106585
M. Wt: 539 g/mol
InChI Key: QGYUICGFAYTSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314025B2

Procedure details

To a slurry of phenylmalonic acid (5.00 g, 27.8 mmol) in dichloromethane (7 mL) at room temperature was added a drop of N,N-dimethylformamide, followed by the dropwise addition of oxalyl chloride (9.09 g, 71.6 mmol) at such a rate to keep gas evolution under control. The reaction mixture was stirred for an additional hour at room temperature, during which time the reaction mixture clarified. 2,4,6-Trichlorophenol (15 g, 76 mmol) was added, and the reaction mixture was stirred at room temperature for 18 h. The reaction mixture was concentrated under vacuum, and methanol (100 mL) was added to the residue, which resulted in precipitation of a large amount of solid. The solid was collected by filtration, rinsed with methanol (80 mL) and air dried to give the title product as a white solid (13 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
9.09 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]([OH:13])=[O:12])[C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN(C)[CH:16]=[O:17].[C:19]([Cl:24])(=O)[C:20](Cl)=O.[Cl:25][C:26]1[CH:31]=[C:30]([Cl:32])[CH:29]=[C:28]([Cl:33])[C:27]=1O>ClCCl>[C:1]1([CH:7]([C:8]([O:17][C:16]2[C:19]([Cl:24])=[CH:20][C:26]([Cl:25])=[CH:27][C:28]=2[Cl:33])=[O:10])[C:11]([O:13][C:31]2[C:26]([Cl:25])=[CH:27][C:28]([Cl:33])=[CH:29][C:30]=2[Cl:32])=[O:12])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.09 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional hour at room temperature, during which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum, and methanol (100 mL)
ADDITION
Type
ADDITION
Details
was added to the residue, which
CUSTOM
Type
CUSTOM
Details
resulted in precipitation of a large amount of solid
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
rinsed with methanol (80 mL) and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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